2-Bromo-6-cyclopropylnaphthalene
Description
Significance of Halogenated Naphthalene (B1677914) Scaffolds in Modern Chemistry
The naphthalene ring system, composed of two fused benzene (B151609) rings, is a prevalent scaffold in a multitude of biologically active compounds and functional materials. nih.govbldpharm.com Its rigid, planar, and aromatic nature provides a well-defined three-dimensional structure that can be strategically decorated with various functional groups to modulate its physicochemical and biological properties. Naphthalene derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, highlighting the versatility of this chemical core. nih.gov
The introduction of a halogen atom, such as bromine, onto the naphthalene scaffold further enhances its utility in synthetic chemistry. Halogenated naphthalenes serve as pivotal intermediates in a wide array of chemical transformations. The carbon-bromine bond is a versatile functional handle, readily participating in numerous cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental tools for constructing complex molecular frameworks by forming new carbon-carbon and carbon-heteroatom bonds.
For instance, 2-Bromo-6-fluoronaphthalene (B1267477) is utilized as a building block for semiconducting materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). ossila.com The bromo-substituent acts as a reactive site for further molecular elaboration, while the fluorine atom helps to tune the electronic properties of the final material. ossila.com Similarly, 2-Bromo-6-methoxynaphthalene (B28277) is a well-known key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. google.comgoogle.com The bromine atom's reactivity is crucial for the synthetic steps that ultimately build the final drug molecule. This established role of bromo-naphthalenes as key synthetic intermediates underscores the potential of 2-Bromo-6-cyclopropylnaphthalene as a valuable building block for creating novel, highly functionalized molecules.
Role of Cyclopropyl (B3062369) Moieties in Molecular Design and Reactivity
The cyclopropyl group, a three-membered carbocyclic ring, has emerged as a uniquely valuable substituent in modern molecular design, particularly in medicinal chemistry. ossila.comnih.gov Despite its simple structure, the cyclopropyl moiety imparts a range of beneficial properties to a parent molecule due to its distinct electronic and conformational characteristics. The ring strain inherent in the cyclopropane (B1198618) structure results in C-C bonds with enhanced π-character and shorter, stronger C-H bonds compared to those in acyclic alkanes. ossila.comnih.gov
These features have led to the increasing incorporation of cyclopropyl groups in drug candidates to address common challenges in drug discovery. nih.gov Key advantages of introducing a cyclopropyl moiety can include:
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to more favorable binding with its biological target. ossila.comnih.gov
Increased Metabolic Stability: The strong C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase the half-life of a drug. sigmaaldrich.com
Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as solubility and lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Reduced Off-Target Effects: By constraining the molecular conformation, the cyclopropyl group can improve binding selectivity for the intended target, thereby reducing the risk of off-target interactions. ossila.comnih.gov
The development of synthetic methods, such as the Suzuki-Miyaura cross-coupling of potassium cyclopropyltrifluoroborates, has made the incorporation of this valuable group more accessible and efficient. nih.gov
Rationale for Investigating this compound as a Chemical Entity
The rationale for investigating this compound stems from the synergistic potential of its constituent parts. This molecule combines the synthetically versatile halogenated naphthalene platform with the advantageous properties of the cyclopropyl group. The resulting structure is a promising intermediate for the synthesis of complex and potentially high-value molecules.
The key motivations for its study are summarized in the table below:
| Structural Feature | Contribution to Molecular Profile | Potential Applications |
| Naphthalene Core | Provides a rigid, aromatic scaffold. | Foundation for medicinal chemistry and materials science discovery. |
| Bromo Group (C-2) | Acts as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck). | Enables the introduction of diverse functional groups to create a library of derivatives. |
| Cyclopropyl Group (C-6) | Can enhance metabolic stability, improve binding potency, and fine-tune electronic properties. | Development of novel drug candidates with improved pharmacological profiles or new organic electronic materials. |
The bromine at the 2-position offers a well-established site for chemical modification, allowing for the strategic attachment of other molecular fragments. Simultaneously, the cyclopropyl group at the 6-position can be expected to confer the benefits observed in other cyclopropyl-containing compounds, such as enhanced biological activity or modified electronic character.
While direct research on this compound is not widely published, a hypothetical, yet chemically sound, synthetic approach can be proposed. A plausible route would involve a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Route:
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |
| 2,6-Dibromonaphthalene | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₃PO₄ | CPME / H₂O | This compound |
This proposed synthesis is based on established methods for similar transformations. nih.gov
The investigation of this compound would therefore provide access to a novel chemical scaffold, opening avenues for the discovery of new pharmaceuticals and advanced materials by leveraging the combined advantages of its functional components.
Structure
3D Structure
Properties
Molecular Formula |
C13H11Br |
|---|---|
Molecular Weight |
247.13 g/mol |
IUPAC Name |
2-bromo-6-cyclopropylnaphthalene |
InChI |
InChI=1S/C13H11Br/c14-13-6-5-11-7-10(9-1-2-9)3-4-12(11)8-13/h3-9H,1-2H2 |
InChI Key |
DYHMTWKRKNVSBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 6 Cyclopropylnaphthalene
Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic analysis of 2-bromo-6-cyclopropylnaphthalene suggests two primary disconnection approaches. The first involves the disconnection of the C-Br bond, leading to 6-cyclopropylnaphthalene as a direct precursor. This strategy would require a regioselective bromination at the 2-position of the naphthalene (B1677914) core. The second, and often more practical, disconnection is at the C-cyclopropyl bond. This points to 2-bromonaphthalene (B93597) as a key intermediate, which would then undergo a cyclopropylation reaction at the 6-position. This latter approach is frequently favored due to the availability of various methods for introducing a cyclopropyl (B3062369) group onto an aromatic ring.
Precursor Synthesis and Intermediate Functionalization
The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors and the strategic functionalization of intermediates.
Synthesis of Naphthalene Core Precursors
The naphthalene core is a fundamental component, and its derivatives serve as the primary starting materials. The synthesis of substituted naphthalenes can be achieved through various methods, including traditional electrophilic aromatic substitution and more modern approaches like nitrogen-to-carbon transmutation of isoquinolines. nih.gov The latter offers a convenient protocol for accessing a wide range of substituted naphthalenes from readily available isoquinolines. nih.gov
Introduction of the Bromo Functionality at the 2-Position
The introduction of a bromine atom at the 2-position of the naphthalene ring is a crucial step. One established method involves the bromination of 2-naphthol. A common procedure utilizes bromine in glacial acetic acid to yield 1,6-dibromo-2-naphthol, which is subsequently reduced to 6-bromo-2-naphthol (B32079) using metallic tin. orgsyn.orgyoutube.com This method provides the desired 6-bromo-2-naphthol in high yield. orgsyn.org
Alternatively, 2-bromonaphthalene can be synthesized from 2-aminonaphthalene via a Sandmeyer-type reaction, although the carcinogenicity of 2-aminonaphthalene necessitates careful handling. sciencemadness.org Another approach involves the reaction of triphenylphosphine (B44618) and bromine with β-naphthol in acetonitrile (B52724). orgsyn.org This reaction proceeds through several steps, including distillation and heating to high temperatures, to yield 2-bromonaphthalene. orgsyn.org
A process for synthesizing 2-methoxy-6-bromo-naphthalene involves the bromination of 2-methoxynaphthalene (B124790) with bromine to form 1,6-dibromo-2-methoxy-naphthalene, followed by dehalogenation with iron. google.com
The table below summarizes a common method for the synthesis of 6-bromo-2-naphthol.
| Reactants | Reagents | Product | Yield |
| 2-Naphthol | 1. Bromine, Acetic Acid2. Tin, Acetic Acid | 6-Bromo-2-naphthol | 96-100% orgsyn.org |
Incorporation of the Cyclopropyl Group at the 6-Position
The introduction of the cyclopropyl group at the 6-position of the naphthalene ring is a key transformation. This can be achieved through various cyclopropanation reactions. wikipedia.org One of the most well-known methods is the Simmons-Smith reaction, which utilizes a carbenoid, typically iodomethylzinc iodide, to convert an alkene to a cyclopropane (B1198618). wikipedia.org In the context of this compound synthesis, this would involve a precursor with an olefinic group at the 6-position of the 2-bromonaphthalene core.
Another approach involves the use of diazo compounds, which can react with olefins to form pyrazolines that subsequently decompose to yield cyclopropanes. wikipedia.org
Advanced Synthetic Approaches and Reaction Optimization
Modern synthetic chemistry offers advanced methodologies for the construction of complex molecules like this compound with high efficiency and selectivity.
Catalytic Cross-Coupling Strategies for Cyclopropyl Introduction
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds. nih.govyoutube.com The Suzuki-Miyaura coupling reaction, in particular, is a versatile method for introducing aryl and other groups. mdpi.comrsc.org In the synthesis of this compound, a Suzuki-Miyaura coupling could be employed to couple a cyclopropylboronic acid or its derivative with a 2,6-dihalo-naphthalene precursor. This approach offers the advantage of mild reaction conditions and high functional group tolerance. mdpi.comorganic-chemistry.org
The general catalytic cycle for such cross-coupling reactions typically involves three key steps: oxidative addition of the halo-naphthalene to a palladium(0) complex, transmetalation with the cyclopropylboron reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.com
The table below outlines a representative Suzuki-Miyaura cross-coupling reaction.
| Reactants | Catalyst | Product |
| Aryl Halide, Organoboron Compound | Palladium Complex | Aryl-Substituted Product |
Research has demonstrated the successful application of palladium-catalyzed cross-coupling reactions on bromo-naphthalene scaffolds to generate diverse libraries of compounds. nih.gov These reactions often utilize palladium catalysts supported on various materials, including naphthalene-based polymers. mdpi.com
Direct Cyclopropylation Reactions on Naphthalene Derivatives
The direct introduction of a cyclopropyl group onto a naphthalene ring system can be achieved through several modern synthetic methods, primarily involving carbene or carbenoid intermediates. These reactions typically target the double bonds of the aromatic system in a process known as dearomative cyclopropanation.
One of the most effective methods for the cyclopropanation of naphthalenes involves the use of metal-catalyzed reactions with diazo compounds. researchgate.net Dirhodium carboxylate catalysts, in particular, have been shown to facilitate the smooth dearomative cyclopropanation of naphthalene derivatives under mild conditions. nih.gov In a typical reaction, a naphthalene substrate reacts with a diazo compound, such as ethyl diazoacetate, in the presence of a rhodium catalyst. This generates a rhodium-carbene intermediate which then undergoes a [2+1] cycloaddition with one of the double bonds of the naphthalene ring to form a benzonorcaradiene structure—a cyclopropane fused to the benzene (B151609) ring of the naphthalene system. nih.govrsc.org
For the synthesis of this compound, a plausible route would involve the direct cyclopropylation of 2-bromonaphthalene. The regioselectivity of this reaction is a critical consideration. Research on the functionalization of naphthalene using gold-based catalysts has shown that reactions with diazoacetates can yield a mixture of products. researchgate.net These include not only the desired cyclopropanated product from addition to a C-C double bond but also products arising from the formal insertion of the carbene into aromatic C-H bonds at different positions. researchgate.net In contrast, copper-based catalysts can favor the formation of the cyclopropanated product exclusively. researchgate.net
Another approach is the Simmons-Smith reaction, which utilizes a carbenoid, typically iodomethylzinc iodide, to cyclopropanate an alkene. wikipedia.org While highly effective for isolated double bonds, its application in the dearomative cyclopropanation of stable aromatic systems like naphthalene is more challenging and less common than transition-metal-catalyzed methods. Furthermore, intramolecular cyclization reactions can also form cyclopropane rings, often starting from haloalkanes with appropriately located electron-withdrawing groups. wikipedia.org
Stereoselective and Regioselective Synthesis Considerations
Achieving high levels of stereoselectivity and regioselectivity is paramount in modern organic synthesis. For a molecule like this compound, regioselectivity dictates the precise placement of the cyclopropyl group at the C-6 position, while stereoselectivity would be relevant if chiral centers are created during the synthesis.
Regioselectivity: The substitution pattern of the starting naphthalene derivative heavily influences the outcome of the cyclopropylation. The electronic properties of the existing substituent, in this case, the bromine atom at the 2-position, direct the position of the incoming electrophilic carbene. In many electrophilic aromatic substitutions on 2-substituted naphthalenes, the reaction proceeds at the C-6 position. For instance, the Friedel-Crafts acylation of 2-bromonaphthalene with acetyl chloride predominantly yields 2-bromo-6-acetylnaphthalene, demonstrating a strong preference for substitution at this position. prepchem.com This inherent electronic bias can be exploited to guide the cyclopropylation reaction. However, as seen in some metal-catalyzed reactions, mixtures of isomers can form, necessitating careful selection of catalysts and reaction conditions to favor the desired 6-substituted product. researchgate.net
Stereoselectivity: When cyclopropanation creates one or more stereocenters, controlling the stereochemical outcome is crucial. Asymmetric dearomative cyclopropanation of naphthalenes has been successfully developed to address this challenge. nih.govrsc.org By employing chiral catalysts, it is possible to achieve high enantioselectivity. A notable example is the use of chiral dirhodium carboxylate catalysts, such as Rh₂[S-TBPTTL]₄, which can promote intramolecular dearomative cyclopropanation of naphthalene-tethered diazoesters to afford polycyclic products with up to 99% enantiomeric excess (ee). nih.govrsc.org These reactions can create three stereogenic centers, including two all-carbon quaternary centers, in a single step with high fidelity. nih.gov The addition of the carbene to the double bond is a form of cheletropic reaction and typically occurs in a syn manner, meaning the stereochemistry of the starting materials is transferred to the products. wikipedia.org
Green Chemistry Approaches in Synthetic Design
Green chemistry principles aim to design chemical processes that are environmentally benign, economically viable, and sustainable. researchgate.net The synthesis of complex molecules like this compound can benefit significantly from the application of these principles.
A key aspect of green chemistry is the use of catalytic rather than stoichiometric reagents to minimize waste. The metal-catalyzed cyclopropanation reactions discussed previously are inherently greener than older methods that might require harsh reagents in large quantities. Catalysts like those based on rhodium, copper, or gold are used in small amounts and can be recycled in some cases, leading to a higher atom economy and a lower E-factor (environmental factor). researchgate.net
The choice of solvent is another critical element of green synthetic design. Many traditional organic reactions use volatile and often toxic organic solvents. Modern approaches seek to replace these with more environmentally friendly alternatives. For example, ionic liquids have been explored as recyclable media that can also act as catalysts for the synthesis of naphthalene derivatives. rsc.org In some cases, reactions can be performed in water, which is the most benign solvent. An efficient cyclopropanation of α,β-unsaturated aldehydes using an organocatalyst found that water had a remarkable beneficial effect on the reaction. researchgate.net
Energy efficiency is also a core principle of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool to accelerate reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating. nih.gov This reduction in reaction time translates to lower energy consumption.
Finally, designing synthetic routes that are convergent and reduce the number of steps also aligns with green chemistry goals. researchgate.net A route that builds the desired functionality in fewer, more efficient steps will generate less waste and consume fewer resources than a long, linear synthesis. For this compound, a strategy that combines the introduction of the bromo and cyclopropyl groups in a highly efficient and selective manner would be considered a green approach.
Chemical Transformations and Reactivity Profiles of 2 Bromo 6 Cyclopropylnaphthalene
Reactivity at the Bromine Center
The bromine atom attached to the naphthalene (B1677914) ring at the 2-position is a key site for a variety of chemical transformations. This C(sp²)-Br bond can undergo substitution and coupling reactions, providing a gateway to a diverse range of derivatives.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) on aryl halides like 2-Bromo-6-cyclopropylnaphthalene is generally challenging due to the high electron density of the aromatic ring. ambeed.comevitachem.com However, such reactions can be facilitated under specific conditions, typically requiring either the presence of strong electron-withdrawing groups on the aromatic ring or the use of very strong nucleophiles or catalysts. The cyclopropyl (B3062369) group is generally considered to be weakly electron-donating, which would not significantly activate the naphthalene ring towards traditional SNAr reactions. Therefore, forcing conditions such as high temperatures, pressures, and the use of highly reactive nucleophiles would likely be necessary to achieve substitution at the bromine center.
Metal-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This would allow for the introduction of a variety of aryl, heteroaryl, vinyl, or alkyl groups at the 2-position of the naphthalene core.
Sonogashira Coupling: The Sonogashira reaction would enable the formation of a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Heck Reaction: In a Heck reaction, this compound could be coupled with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenyl-type derivatives.
Negishi Coupling: This cross-coupling reaction would utilize an organozinc reagent as the coupling partner for this compound. Negishi coupling is known for its high functional group tolerance.
Buchwald-Hartwig Amination: This reaction would allow for the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This would provide access to a range of N-arylated cyclopropylnaphthalene derivatives.
Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki | R-B(OH)₂ | Pd(0) catalyst, Base | C(sp²)-C(sp², sp³) |
| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |
| Heck | Alkene | Pd(0) catalyst, Base | C(sp²)-C(sp²) |
| Negishi | R-ZnX | Pd(0) or Ni(0) catalyst | C(sp²)-C(sp², sp³) |
| Buchwald-Hartwig | R¹R²NH | Pd(0) catalyst, Base | C(sp²)-N |
Note: R represents an organic substituent.
Radical Reactions Involving the C-Br Bond
The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate an aryl radical. This can be initiated by radical initiators or through electrochemical methods. The resulting 6-cyclopropylnaphthalen-2-yl radical could then participate in various radical-mediated reactions, such as addition to double bonds or aromatic substitution reactions, to form new carbon-carbon bonds.
Reactivity of the Cyclopropyl Moiety
The cyclopropyl group, while generally stable, possesses inherent ring strain that can be exploited in various chemical transformations.
Ring-Opening Reactions and Transformations
Under certain conditions, such as treatment with strong acids, electrophiles, or transition metal catalysts, the cyclopropyl ring in this compound could undergo ring-opening reactions. The regioselectivity of the ring-opening would be influenced by the electronic nature of the naphthalene ring and the specific reagents used. These reactions could lead to the formation of various acyclic or larger ring structures.
Functionalization of the Cyclopropyl Ring
Direct functionalization of the C-H bonds of the cyclopropyl ring is a challenging but increasingly feasible area of research. This could potentially be achieved through modern C-H activation methodologies, possibly directed by the adjacent naphthalene ring system. Such transformations would allow for the introduction of new functional groups directly onto the cyclopropyl moiety without cleaving the ring.
Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core
Electrophilic Aromatic Substitution:
The cyclopropyl group, being an electron-donating group, activates the naphthalene ring towards electrophilic attack. This activating effect is most pronounced at the positions ortho and para to the cyclopropyl substituent. Conversely, the bromine atom is an electron-withdrawing group that deactivates the ring towards electrophilic substitution. In the case of this compound, the positions most activated by the cyclopropyl group are C5 and C7. The bromine at C2 deactivates the ring, with its primary directing influence being towards the ortho (C1, C3) and para (C6) positions.
Considering the combined effects, electrophilic substitution is most likely to occur at the C5 or C7 positions, which are activated by the cyclopropyl group and are not sterically hindered. The precise outcome of a given electrophilic substitution reaction would depend on the nature of the electrophile and the reaction conditions.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on aryl halides is generally a challenging transformation that requires either strong activation by electron-withdrawing groups or the use of harsh reaction conditions. The bromine atom in this compound is attached to an sp2-hybridized carbon of the aromatic ring, making it less reactive towards nucleophilic displacement compared to a halogen on an aliphatic carbon.
For a nucleophilic substitution to occur at the C2 position, the attack of a nucleophile would be necessary. The presence of the electron-donating cyclopropyl group at the C6 position does not significantly activate the ring towards nucleophilic attack at C2. Therefore, direct nucleophilic displacement of the bromine atom is expected to be difficult under standard SNAr conditions. More forcing conditions or the use of transition metal catalysis would likely be required to achieve such a transformation.
Selective Functionalization and Derivatization Strategies
The strategic placement of the bromo and cyclopropyl groups on the naphthalene core of this compound opens up various avenues for selective functionalization and the synthesis of more complex derivatives. The bromine atom, in particular, serves as a versatile handle for a wide range of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
The carbon-bromine bond in this compound is an ideal site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C2 position by reacting this compound with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Buchwald-Hartwig Amination: This method provides a route to synthesize N-arylated compounds by coupling this compound with a primary or secondary amine using a palladium catalyst and a suitable ligand. This would enable the introduction of various amino functionalities at the C2 position.
Sonogashira Coupling: The coupling of this compound with a terminal alkyne under palladium-copper catalysis would yield 2-alkynyl-6-cyclopropylnaphthalene derivatives.
Heck Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an alkene, leading to the formation of a new carbon-carbon bond at the C2 position.
The table below summarizes potential derivatization strategies for this compound via palladium-catalyzed cross-coupling reactions.
| Reaction Type | Reactant | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid | 2-Aryl-6-cyclopropylnaphthalene |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | 2-(Amino)-6-cyclopropylnaphthalene |
| Sonogashira Coupling | Terminal Alkyne | 2-Alkynyl-6-cyclopropylnaphthalene |
| Heck Coupling | Alkene | 2-Alkenyl-6-cyclopropylnaphthalene |
Functionalization of the Cyclopropyl Group:
While the primary focus is often on the reactivity of the aromatic core and the bromo substituent, the cyclopropyl group itself can potentially be functionalized, although this would likely require more specific and potentially harsh reaction conditions that could also affect the naphthalene ring.
Analytical Methodologies for Structural Elucidation of 2 Bromo 6 Cyclopropylnaphthalene
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular structure can be obtained. For 2-Bromo-6-cyclopropylnaphthalene, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to confirm its identity and structure.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR would provide critical data.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic region would be expected to show a complex pattern of signals corresponding to the six protons on the naphthalene (B1677914) ring system. The specific chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton. The cyclopropyl (B3062369) group would exhibit characteristic signals in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm, with the methine proton appearing as a multiplet and the methylene (B1212753) protons as two separate multiplets due to their diastereotopic nature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. For this compound, a total of 13 distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the 10 carbons of the naphthalene core and the three carbons of the cyclopropyl group. The carbon attached to the bromine atom would be significantly shifted downfield. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in correlating the proton and carbon signals, thus confirming the connectivity of the atoms within the molecule.
Predicted ¹H and ¹³C NMR Data for this compound
This table presents predicted NMR data based on known values for analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene H-1 | ~ 7.8 - 8.0 | - |
| Naphthalene H-3 | ~ 7.5 - 7.7 | - |
| Naphthalene H-4 | ~ 7.7 - 7.9 | - |
| Naphthalene H-5 | ~ 7.6 - 7.8 | - |
| Naphthalene H-7 | ~ 7.3 - 7.5 | - |
| Naphthalene H-8 | ~ 7.9 - 8.1 | - |
| Cyclopropyl CH | ~ 1.0 - 1.5 (multiplet) | ~ 15 - 25 |
| Cyclopropyl CH₂ | ~ 0.6 - 1.0 (two multiplets) | ~ 5 - 15 |
| Naphthalene C-1 | - | ~ 128 - 132 |
| Naphthalene C-2 | - | ~ 118 - 122 (C-Br) |
| Naphthalene C-3 | - | ~ 129 - 133 |
| Naphthalene C-4 | - | ~ 126 - 130 |
| Naphthalene C-4a | - | ~ 133 - 137 |
| Naphthalene C-5 | - | ~ 125 - 129 |
| Naphthalene C-6 | - | ~ 140 - 145 (C-cyclopropyl) |
| Naphthalene C-7 | - | ~ 124 - 128 |
| Naphthalene C-8 | - | ~ 127 - 131 |
| Naphthalene C-8a | - | ~ 131 - 135 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₃H₁₁Br. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which would have nearly equal intensities (the natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%).
Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern would be expected to show the loss of the bromine atom and cleavage of the cyclopropyl group.
Predicted Key Mass Spectrometry Fragments for this compound
This table presents predicted m/z values for key fragments based on the structure of the compound. Actual fragmentation patterns may show additional peaks.
| Fragment | Predicted m/z | Description |
| [M]⁺ | 246/248 | Molecular ion (containing ⁷⁹Br/⁸¹Br) |
| [M-Br]⁺ | 167 | Loss of the bromine atom |
| [M-C₃H₅]⁺ | 205/207 | Loss of the cyclopropyl group |
| [C₁₀H₇]⁺ | 127 | Naphthyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the naphthalene ring would be observed in the 1500-1600 cm⁻¹ region. The C-Br stretching vibration would give a signal in the lower frequency region, typically between 500 and 600 cm⁻¹. The cyclopropyl group would show C-H stretching vibrations just above 3000 cm⁻¹ and characteristic ring deformation (breathing) modes.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to show strong Raman signals.
While a specific spectrum for this compound is not publicly available, data from related compounds like 6-Bromo-2-naphthol (B32079) can provide an indication of the expected vibrational frequencies for the bromo-naphthalene core. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show characteristic absorption bands arising from the π-π* transitions of the naphthalene chromophore. The substitution pattern with the bromo and cyclopropyl groups would influence the position and intensity of these absorption maxima (λ_max). The spectrum would likely resemble that of other 2,6-disubstituted naphthalenes, with multiple absorption bands in the UV region. For instance, studies on 6-bromo-2-naphthol have shown its UV-Vis absorption characteristics. nsf.gov
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating the components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography would be valuable tools.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methodologies
Gas Chromatography (GC): Due to its expected volatility, this compound should be amenable to analysis by gas chromatography. A GC method would typically employ a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection. The retention time of the compound would be a key parameter for its identification and quantification. The purity of a sample could be determined by the relative area of the main peak in the chromatogram.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would likely be most suitable. This would involve a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection would typically be performed using a UV detector set at one of the absorption maxima of the compound. HPLC is particularly useful for purity determination and for the isolation of the compound from reaction mixtures. A patent for the synthesis of 2-bromo-6-fluoronaphthalene (B1267477) mentions the use of HPLC for purity analysis, achieving a purity of 99.5%, which demonstrates the utility of this technique for related compounds.
Typical Chromatographic Conditions for Analysis
This table presents typical starting conditions for the chromatographic analysis of a compound like this compound. Method optimization would be required for specific applications.
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| GC | Capillary, e.g., DB-5 (30 m x 0.25 mm) | Helium or Nitrogen | FID or MS |
| HPLC | Reversed-phase, e.g., C18 (150 mm x 4.6 mm) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis |
Chiral Chromatography for Enantiomeric Separation
The presence of a chiral center in a molecule, such as the cyclopropyl group attached to the naphthalene core in this compound, necessitates methods for the separation and analysis of its enantiomers. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for this purpose. nih.gov
The principle of chiral separation via HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. chiralpedia.com This leads to the formation of transient diastereomeric complexes with different binding energies, resulting in different retention times for each enantiomer and, consequently, their separation. springernature.com The choice of the CSP and the mobile phase composition are critical for achieving successful enantiomeric resolution. chiralpedia.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and ability to resolve a wide range of chiral compounds. nih.gov
While specific experimental data for the chiral separation of this compound is not publicly available, the methodology can be illustrated by considering the separation of structurally related brominated aromatic compounds. For instance, the enantiomeric resolution of bromo-substituted propionic acid derivatives has been successfully achieved using polysaccharide-based chiral columns. nih.gov The operational parameters for such a separation would be meticulously optimized to achieve baseline resolution of the enantiomers.
Illustrative Data for Chiral HPLC Separation
The following table represents a hypothetical set of parameters for the chiral HPLC separation of a compound structurally related to this compound. This data is for illustrative purposes only, as specific experimental conditions for this compound have not been reported in the literature.
| Parameter | Value |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
X-ray Crystallography for Solid-State Structural Determination
The fundamental principle of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. youtube.com The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. fiveable.me By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed using mathematical methods such as the Fourier transform. fiveable.me From this map, the positions of the individual atoms can be determined with high precision, leading to the elucidation of the molecular structure. nih.gov
To date, the crystal structure of this compound has not been reported in the crystallographic databases. However, the general procedure for its determination would involve the growth of a high-quality single crystal suitable for X-ray diffraction analysis. The crystal would then be mounted on a diffractometer and subjected to X-ray irradiation to collect the diffraction data. Subsequent data processing and structure solution would yield the final three-dimensional structure. The crystal structures of related bromonaphthalene compounds, such as 1-Bromonaphthalene, have been determined and are available in public databases. nih.gov
Illustrative Crystallographic Data
The table below presents hypothetical crystallographic data for a related bromonaphthalene derivative to illustrate the type of information obtained from an X-ray crystallography experiment. This data is not for this compound and serves only as an example.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₀H₇Br |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 6.2 Å, c = 14.1 Å, β = 95° |
| Volume | 740 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.85 g/cm³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| Final R-factor | 0.045 |
Computational and Theoretical Investigations of 2 Bromo 6 Cyclopropylnaphthalene
Quantum Chemical Calculations for Electronic Structure Analysis
The electronic structure of 2-Bromo-6-cyclopropylnaphthalene is significantly influenced by its constituent functional groups: the naphthalene (B1677914) core, the bromine atom, and the cyclopropyl (B3062369) group. The naphthalene core provides a large π-conjugated system. The bromine atom, being an electronegative halogen, acts as a weak deactivating group through its inductive effect (-I) but also as a weak activating group due to its lone pairs participating in resonance (+R). The cyclopropyl group is known to be a weak π-electron donor, capable of conjugating with adjacent π-systems. stackexchange.com
A key aspect of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be delocalized over the naphthalene ring and the cyclopropyl group, reflecting the electron-donating nature of the latter. The LUMO, conversely, would likely be distributed over the naphthalene core, with some contribution from the bromine atom due to its ability to accept electron density. The interplay of the electron-donating cyclopropyl group and the electron-withdrawing bromine atom would finely tune the HOMO-LUMO gap. Quantum chemical calculations, such as those employing Hartree-Fock or more advanced ab initio methods, can provide precise energies and visualizations of these frontier orbitals. nih.gov
Table 1: Predicted Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 1.5 D | Indicates the overall polarity of the molecule |
Note: These values are estimations based on calculations of similar substituted naphthalenes and may vary depending on the computational method and basis set used.
Density Functional Theory (DFT) for Reactivity Predictions
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT methods are particularly useful for predicting the reactivity of molecules by calculating various reactivity descriptors.
For this compound, DFT calculations can be employed to map out the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. One of the most powerful tools derived from DFT for this purpose is the Fukui function. wikipedia.org The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. scm.com
Specifically, the condensed Fukui functions for nucleophilic attack (ƒ+) and electrophilic attack (ƒ-) can be calculated for each atom in the molecule. researchgate.net
A high ƒ+ value on an atom indicates that it is a favorable site for nucleophilic attack.
A high ƒ- value on an atom suggests it is a prime target for electrophilic attack.
In this compound, the naphthalene ring possesses several non-equivalent carbon atoms. The cyclopropyl group is expected to activate the C6 position and other positions in that ring through its electron-donating nature, making them more susceptible to electrophilic attack. Conversely, the bromine atom at the C2 position will influence the reactivity of the adjacent carbons. DFT calculations would likely predict that the positions ortho and para to the cyclopropyl group are the most nucleophilic, while the carbon atom bonded to the bromine atom would be a likely site for certain types of reactions.
Table 2: Predicted Condensed Fukui Functions for Selected Atoms in this compound
| Atom Position | Predicted ƒ+ (Nucleophilic Attack) | Predicted ƒ- (Electrophilic Attack) | Predicted Reactivity |
|---|---|---|---|
| C1 | Low | High | Susceptible to electrophilic attack |
| C2 (bonded to Br) | Moderate | Low | Potential site for nucleophilic substitution |
| C5 | Low | High | Susceptible to electrophilic attack |
| C7 | Low | High | Susceptible to electrophilic attack |
Note: These are qualitative predictions. Actual values require specific DFT calculations.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis of this compound focuses on the rotation of the cyclopropyl group relative to the naphthalene plane.
The cyclopropyl group can adopt different orientations, with the two principal conformations being the "bisected" and "perpendicular" forms. In the bisected conformation, the C-H bond of the cyclopropyl methine group lies in the plane of the naphthalene ring. In the perpendicular conformation, this bond is perpendicular to the ring plane. The relative energies of these conformers determine the preferred orientation of the cyclopropyl group. For cyclopropylbenzene, the bisected conformer is favored. However, the presence of substituents on the aromatic ring can alter this preference. cdnsciencepub.com
Computational methods can be used to calculate the potential energy surface for the rotation of the cyclopropyl group. This would reveal the energy barriers between different conformations and identify the global minimum energy structure. For this compound, steric and electronic interactions between the cyclopropyl hydrogens and the adjacent naphthalene hydrogens will play a significant role in determining the rotational barrier.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution or in a crystalline state. rsc.org By simulating the motion of atoms over time, MD can reveal how the molecule flexes, rotates, and interacts with its surroundings. This is particularly important for understanding how the molecule might behave in a biological system or as a material component. MD simulations on substituted naphthalenes have been used to study their structural and dynamical properties. researchgate.net
Predictive Modeling of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound can be predicted with a high degree of accuracy using DFT calculations. d-nb.info These calculations provide the chemical shifts of each proton and carbon atom in the molecule. The predicted spectrum for this compound would show distinct signals for the aromatic protons on the naphthalene ring, with their chemical shifts influenced by the electronic effects of the bromo and cyclopropyl substituents. The protons of the cyclopropyl group would appear in the upfield region of the spectrum, with their characteristic splitting pattern. Methods for predicting the ¹³C NMR chemical shifts of 2,6-disubstituted naphthalenes have been developed. nih.gov
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Naphthalene H | 7.2 - 8.0 | m |
| Cyclopropyl CH | 2.0 - 2.5 | m |
| Cyclopropyl CH₂ | 0.8 - 1.2 | m |
Note: These are approximate ranges and the actual spectrum would show more detailed splitting patterns.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT, leading to a predicted IR spectrum. nih.gov This spectrum would show characteristic absorption bands corresponding to the various vibrational modes of the molecule, such as:
C-H stretching vibrations of the naphthalene ring and the cyclopropyl group.
C=C stretching vibrations of the aromatic ring.
C-Br stretching vibration.
Vibrational modes of the cyclopropyl ring.
The calculated IR spectrum can be compared with experimental data to confirm the structure of the synthesized compound. researchgate.net
Table 4: Predicted Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Cyclopropyl C-H Stretch | 3000 - 2900 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-Br Stretch | 600 - 500 |
Note: These are general ranges for the expected vibrational modes.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Pathways
The synthesis of 2-Bromo-6-cyclopropylnaphthalene is not yet widely documented, presenting a clear opportunity for methodological innovation. Future research will likely focus on establishing efficient, scalable, and sustainable routes to this compound. Drawing inspiration from the synthesis of analogous 6-substituted-2-bromonaphthalenes, several strategies could be pursued.
One promising approach involves the late-stage introduction of the cyclopropyl (B3062369) group onto a pre-functionalized naphthalene (B1677914) core. For instance, a multi-step synthesis could be adapted from known procedures, such as the Friedel-Crafts acylation of 2-bromonaphthalene (B93597) to produce 2-bromo-6-acetylnaphthalene prepchem.com, followed by a series of transformations (e.g., Wittig reaction or Shapiro reaction) to form a vinyl group, and subsequent cyclopropanation.
Alternatively, research could explore pathways starting from a cyclopropyl-containing naphthalene precursor, such as 2-cyclopropylnaphthalene, followed by selective bromination. A key challenge in this approach is controlling the regioselectivity of the bromination to favor the 6-position.
A significant future direction is the development of sustainable methods that minimize waste and avoid harsh reagents. This could involve:
Transition-Metal-Free Reactions: Investigating metal-free pathways, potentially involving ring-opening of cyclopropa[b]naphthalene intermediates followed by controlled bromination, could offer a more environmentally benign route. bohrium.com
Catalytic Approaches: Employing modern catalytic methods for C-H activation or directed bromination could provide a more direct and atom-economical synthesis.
Flow Chemistry: The use of continuous flow reactors could enhance safety, improve reaction control, and facilitate scaling up the production of key intermediates.
The table below outlines potential synthetic strategies based on analogous reactions.
| Synthetic Strategy | Key Precursor | Potential Reagents & Conditions | Analogous Reaction Reference |
| Acylation-Reduction-Cyclopropanation | 2-Bromonaphthalene | 1. Acetyl chloride, AlCl₃2. Wittig/Shapiro reagents3. Simmons-Smith or other cyclopropanation | Synthesis of 2-bromo-6-acetylnaphthalene prepchem.com |
| Bromination of Cyclopropylnaphthalene | 2-Cyclopropylnaphthalene | N-Bromosuccinimide (NBS), molecular bromine with a Lewis acid | Standard aromatic bromination |
| Multi-step from Naphthol | 6-Cyclopropyl-2-naphthol | Triphenylphosphine (B44618), Bromine in acetonitrile (B52724) | Synthesis of 2-bromonaphthalene from β-naphthol orgsyn.org |
| Diazotization Route | 6-Cyclopropyl-2-naphthylamine | 1. NaNO₂, H⁺2. CuBr (Sandmeyer reaction) | Synthesis of 2-bromo-6-fluoronaphthalene (B1267477) from 6-bromo-2-naphthylamine google.com |
Exploration of Emerging Reactivity Patterns
The bifunctional nature of this compound—possessing both an aryl bromide and a cyclopropyl group—opens up a rich landscape for exploring novel reactivity. Future research will be crucial in mapping the chemical behavior of these two distinct functional groups and their potential interplay.
The carbon-bromine bond is a well-established handle for a wide array of palladium-catalyzed cross-coupling reactions . A primary research focus will be to systematically investigate the utility of this compound as a substrate in reactions such as:
Suzuki Coupling: To form C-C bonds with boronic acids, introducing new aryl or alkyl substituents.
Heck Coupling: To react with alkenes, leading to the formation of substituted vinylnaphthalenes.
Sonogashira Coupling: To couple with terminal alkynes, creating conjugated enyne systems.
Buchwald-Hartwig Amination: To form C-N bonds with various amines, leading to novel aminonaphthalene derivatives.
Cyanation: To introduce a nitrile group, a versatile precursor for acids, amides, and amines.
Beyond established methods, a key research question is how the electronic properties of the cyclopropyl group influence the reactivity of the C-Br bond. The cyclopropyl group can donate electron density through σ-π conjugation, which may affect the oxidative addition step in catalytic cycles.
Conversely, the reactivity of the cyclopropyl ring itself presents another frontier. While generally stable, the strained three-membered ring can undergo cleavage under specific catalytic, thermal, or acidic conditions. bohrium.com Research could explore the selective activation of the cyclopropyl group in the presence of the bromo-substituent, or vice-versa, to enable orthogonal functionalization strategies.
| Reaction Type | Coupling Partner | Potential Product Class | Significance |
| Suzuki Coupling | R-B(OH)₂ | 2-Aryl-6-cyclopropylnaphthalenes | Building bi-aryl structures for electronic materials |
| Heck Coupling | Alkenes | 2-Vinyl-6-cyclopropylnaphthalenes | Creating extended π-systems, polymer precursors |
| Sonogashira Coupling | Terminal Alkynes | 2-Alkynyl-6-cyclopropylnaphthalenes | Synthesis of rigid, linear conjugated molecules |
| Buchwald-Hartwig Amination | Amines, Amides | 2-Amino-6-cyclopropylnaphthalenes | Access to novel ligands and charge-transport materials |
| Cyclopropyl Ring-Opening | Lewis/Brønsted Acids | Substituted dihydronaphthalenes | Creating complex, non-planar scaffolds |
Integration into Diverse Material Science Applications
The structural features of this compound make it a highly promising candidate for the development of advanced functional materials. Its rigid naphthalene core provides a foundation for creating materials with high thermal stability and inherent fluorescence, while the bromo- and cyclopropyl- groups offer handles for tuning electronic properties and intermolecular interactions.
Future research will likely target the integration of this compound into several classes of materials:
Organic Electronics: Analogous compounds like 2-Bromo-6-fluoronaphthalene are used as building blocks for materials in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). google.comossila.com The cyclopropyl group on this compound could be used to fine-tune the HOMO/LUMO energy levels of resulting materials, influence solid-state packing through its unique steric profile, and potentially enhance solubility. The bromo-substituent serves as a convenient point for polymerization or for introducing other functional moieties via cross-coupling.
Fluorescent Probes: The naphthalene scaffold is a classic fluorophore. By functionalizing the molecule through its bromo-group, researchers could develop novel fluorescent sensors where binding events are signaled by changes in emission properties, potentially modulated by the electronic character of the cyclopropyl substituent.
Liquid Crystals: The rigid, rod-like shape of the naphthalene core is a desirable feature for liquid crystalline materials. google.com The cyclopropyl group could influence the mesophase behavior and clearing points of such materials.
| Functional Group | Analogous Compound | Influence on Material Properties | Projected Influence of Cyclopropyl Group |
| Fluoro (-F) | 2-Bromo-6-fluoronaphthalene | Lowers HOMO/LUMO levels, increases intermolecular H-bonding. ossila.com | Modestly raises HOMO level, introduces unique steric hindrance affecting π-stacking. |
| Methoxy (B1213986) (-OCH₃) | 2-Bromo-6-methoxynaphthalene (B28277) | Raises HOMO level, can increase solubility. sigmaaldrich.com | Similar electronic effect to methoxy but with greater steric bulk and rigidity. |
| Acetyl (-COCH₃) | 2-Bromo-6-acetylnaphthalene | Electron-withdrawing, potential for H-bonding. prepchem.com | Electron-donating (via conjugation), non-polar, introduces specific packing geometry. |
Advanced Mechanistic Studies and Catalytic Processes
To fully exploit the synthetic and material potential of this compound, a deep understanding of the mechanisms governing its reactions is essential. Future research should employ advanced analytical and computational techniques to elucidate reaction pathways and optimize catalytic processes.
Key areas for mechanistic investigation include:
Kinetics of Cross-Coupling: Detailed kinetic studies of Suzuki, Heck, and other coupling reactions using this substrate would reveal the precise electronic and steric effects of the cyclopropyl group on the rates of oxidative addition, transmetalation, and reductive elimination.
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to model transition states and intermediates in catalytic cycles. ruhr-uni-bochum.de This would provide invaluable insight into the reaction barriers and help explain any unusual reactivity observed experimentally. For example, DFT could clarify how σ-π conjugation from the cyclopropyl ring stabilizes or destabilizes key palladium intermediates.
Spectroscopic Analysis: In-situ spectroscopic techniques, such as ReactIR or specialized NMR methods, could be used to observe reactive intermediates in real-time, confirming or challenging computationally derived mechanistic hypotheses.
Development of Selective Catalysts: A major goal would be the design of new catalyst systems that can selectively activate either the C-Br bond or the cyclopropyl ring. This would enable orthogonal synthesis, where each functional group can be addressed independently to build highly complex molecular architectures. For instance, developing a catalyst that promotes cross-coupling without disturbing the cyclopropyl ring, or conversely, a catalyst that facilitates ring-opening while leaving the C-Br bond intact, would be a significant breakthrough.
| Research Area | Technique/Method | Objective |
| Catalytic Cycle Elucidation | DFT Calculations, In-situ Spectroscopy | To map the energy profile of cross-coupling reactions and identify rate-determining steps. ruhr-uni-bochum.de |
| Ligand Effects | Catalyst/Ligand Screening | To identify ligands that accelerate reactions or induce novel selectivity for this specific substrate. |
| Orthogonal Reactivity | Catalyst Design | To develop catalytic systems that can selectively target either the C-Br bond or the cyclopropyl ring. |
| Isotope Labeling Studies | Mass Spectrometry, NMR | To trace the fate of atoms during complex rearrangements or catalytic turnovers. |
Q & A
Basic: What are the optimal synthetic routes for 2-Bromo-6-cyclopropylnaphthalene, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves bromination of a naphthalene precursor followed by cyclopropane functionalization. For example:
- Step 1: Bromination of 6-cyclopropylnaphthalene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C achieves regioselective bromination at the 2-position .
- Step 2: Cyclopropyl introduction via Suzuki-Miyaura coupling, using a cyclopropylboronic acid and Pd(PPh₃)₄ catalyst in THF/water at 60°C .
Key Factors: - Temperature Control: Higher temperatures (>100°C) may degrade the cyclopropane ring.
- Solvent Choice: Polar aprotic solvents (DMF, THF) enhance coupling efficiency .
- Yield Optimization: Yields drop below 60% if bromination precedes cyclopropane installation due to steric hindrance .
Advanced: How can crystallographic data resolve ambiguities in the structural elucidation of this compound?
Methodological Answer:
X-ray crystallography using SHELX programs (e.g., SHELXL) is critical for precise structural determination:
- Data Collection: High-resolution (<1.0 Å) data from single crystals (grown via slow evaporation in ethyl acetate/hexane) reduces thermal motion artifacts .
- Refinement Challenges: The cyclopropane ring’s strain and bromine’s electron density may cause false peaks; anisotropic displacement parameters (ADPs) must be refined .
- Validation: Compare C–C bond lengths in the cyclopropane ring (expected: ~1.54 Å) with computational results (DFT at B3LYP/6-311+G(d,p)) to detect distortions .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- Mass Spectrometry (HRMS): Isotopic peaks for Br (1:1 ratio for [M]⁺ and [M+2]⁺) validate molecular weight .
- IR Spectroscopy: C–Br stretch at ~550 cm⁻¹ and cyclopropane ring vibrations (~3050 cm⁻¹) .
Advanced: How does the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The cyclopropane’s ring strain and electron-withdrawing bromine alter reactivity:
- Suzuki Coupling: Cyclopropyl groups enhance π-backbonding with Pd catalysts, accelerating transmetallation but increasing steric hindrance. Use bulky ligands (e.g., SPhos) to mitigate .
- Electrophilic Aromatic Substitution (EAS): The cyclopropane ring destabilizes intermediate carbocations, directing substitution to the 3-position (meta to Br) .
- Oxidative Stability: Cyclopropane rings are prone to ring-opening under strong oxidizing conditions (e.g., KMnO₄). Use mild oxidants like MnO₂ for selective reactions .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Methodological Answer:
- Temperature: Store at 0–6°C in amber vials to prevent photodegradation of the C–Br bond .
- Solubility Considerations: Dissolve in inert solvents (e.g., DCM) for long-term storage; avoid DMSO due to hygroscopicity .
- Stability Tests: Monitor purity via monthly HPLC (C18 column, acetonitrile/water gradient) to detect bromine loss or cyclopropane ring cleavage .
Advanced: How can researchers address contradictions between computational and experimental data in SAR studies?
Methodological Answer:
- Case Example: If DFT predicts higher electron density at the 6-position but NMR shows no reactivity:
- Data Reconciliation: Use Bayesian statistics to quantify uncertainty in computational vs. experimental bond angles/energies .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and fume hood (≥0.5 m/s airflow) to avoid bromine vapor exposure .
- Waste Disposal: Quench brominated byproducts with NaHSO₃ before aqueous disposal .
- Emergency Measures: Neutralize spills with activated charcoal; avoid ethanol (reacts with Br) .
Advanced: How can regioselectivity challenges in bromination be mitigated during scale-up synthesis?
Methodological Answer:
- Directed Bromination: Use directing groups (e.g., –OCH₃) temporarily installed at the 6-position, later replaced by cyclopropane .
- Microwave-Assisted Synthesis: Reduces side reactions (e.g., dibromination) by shortening reaction time (10 min vs. 2 hr) .
- Statistical Design: Apply Taguchi methods to optimize parameters (temperature, catalyst loading) for >90% regioselectivity .
Basic: What analytical methods confirm the absence of common impurities in this compound?
Methodological Answer:
- GC-MS: Detect residual solvents (DMF, THF) with a DB-5 column (30 m × 0.25 mm) .
- TLC: Use silica gel 60 F₂₅₄ plates; impurities (e.g., dibrominated byproducts) show Rf values <0.3 in hexane/EtOAc (4:1) .
- Elemental Analysis: Carbon content should match theoretical (C: 61.2%, H: 4.3%, Br: 27.4%) within ±0.3% .
Advanced: What strategies enable enantioselective synthesis of chiral derivatives of this compound?
Methodological Answer:
- Chiral Auxiliaries: Use (R)-BINOL-derived phosphine ligands in Pd-catalyzed coupling to induce >95% ee .
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of undesired enantiomers .
- Crystallization-Induced Diastereomer Resolution: Co-crystallize with chiral amines (e.g., (S)-α-methylbenzylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
